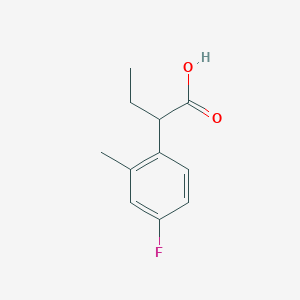
2-(4-Fluoro-2-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the phenyl ring is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-2-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methylbenzene.
Grignard Reaction: The 4-fluoro-2-methylbenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide.
Carboxylation: The phenylmagnesium bromide is then reacted with carbon dioxide to introduce the carboxyl group, forming the intermediate 2-(4-fluoro-2-methylphenyl)propanoic acid.
Chain Extension: The intermediate undergoes a chain extension reaction, typically using a Wittig reaction or a similar method, to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-fluoro-2-methylphenyl)butanone.
Reduction: Formation of 2-(4-fluoro-2-methylphenyl)butanol.
Substitution: Formation of various substituted phenylbutanoic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)butanoic acid
- 2-(4-Methylphenyl)butanoic acid
- 2-(4-Chloro-2-methylphenyl)butanoic acid
Comparison: 2-(4-Fluoro-2-methylphenyl)butanoic acid is unique due to the presence of both fluoro and methyl groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to its analogs. For example, the fluoro group can enhance the compound’s metabolic stability and binding affinity, while the methyl group can influence its lipophilicity and overall pharmacokinetic profile.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-9(11(13)14)10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
OTEOICBPNDSQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















